molecular formula C10H12BNO6 B1441877 4-(Isopropoxycarbonyl)-2-nitrophenylboronic acid CAS No. 1150114-61-6

4-(Isopropoxycarbonyl)-2-nitrophenylboronic acid

Cat. No.: B1441877
CAS No.: 1150114-61-6
M. Wt: 253.02 g/mol
InChI Key: FKPAMQONBPBHMF-UHFFFAOYSA-N
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Description

4-(Isopropoxycarbonyl)-2-nitrophenylboronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of an isopropoxycarbonyl group, a nitro group, and a boronic acid moiety attached to a phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Isopropoxycarbonyl)-2-nitrophenylboronic acid typically involves the following steps:

    Nitration: The starting material, 4-bromophenylboronic acid, undergoes nitration to introduce the nitro group at the 2-position.

    Isopropoxycarbonylation: The nitrated intermediate is then subjected to isopropoxycarbonylation to introduce the isopropoxycarbonyl group at the 4-position.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the compound meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

4-(Isopropoxycarbonyl)-2-nitrophenylboronic acid can undergo several types of chemical reactions, including:

    Oxidation: The boronic acid moiety can be oxidized to form the corresponding phenol.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The isopropoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or sodium periodate can be used under mild conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are commonly used in hydrogenation reactions.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of 4-(Isopropoxycarbonyl)-2-nitrophenol.

    Reduction: Formation of 4-(Isopropoxycarbonyl)-2-aminophenylboronic acid.

    Substitution: Formation of various substituted phenylboronic acids depending on the nucleophile used.

Scientific Research Applications

4-(Isopropoxycarbonyl)-2-nitrophenylboronic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in Suzuki-Miyaura cross-coupling reactions.

    Biology: The compound can be used to develop boron-containing drugs and probes for biological studies.

    Industry: The compound is used in the production of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of 4-(Isopropoxycarbonyl)-2-nitrophenylboronic acid involves its interaction with various molecular targets and pathways:

    Boronic Acid Moiety: The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and sensor applications.

    Nitro Group: The nitro group can undergo reduction to form reactive intermediates that can interact with biological targets.

    Isopropoxycarbonyl Group: This group can enhance the compound’s solubility and stability, facilitating its use in various applications.

Comparison with Similar Compounds

4-(Isopropoxycarbonyl)-2-nitrophenylboronic acid can be compared with other similar compounds to highlight its uniqueness:

    4-(Methoxycarbonyl)-2-nitrophenylboronic acid: Similar structure but with a methoxycarbonyl group instead of an isopropoxycarbonyl group. The isopropoxycarbonyl group provides better solubility and stability.

    4-(Isopropoxycarbonyl)-2-aminophenylboronic acid: Similar structure but with an amino group instead of a nitro group. The nitro group can be reduced to an amino group, providing versatility in chemical transformations.

    4-(Isopropoxycarbonyl)-2-chlorophenylboronic acid: Similar structure but with a chloro group instead of a nitro group

Properties

IUPAC Name

(2-nitro-4-propan-2-yloxycarbonylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BNO6/c1-6(2)18-10(13)7-3-4-8(11(14)15)9(5-7)12(16)17/h3-6,14-15H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKPAMQONBPBHMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)C(=O)OC(C)C)[N+](=O)[O-])(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BNO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10675081
Record name (2-Nitro-4-{[(propan-2-yl)oxy]carbonyl}phenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10675081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1150114-61-6
Record name Benzoic acid, 4-borono-3-nitro-, 1-(1-methylethyl) ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1150114-61-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Nitro-4-{[(propan-2-yl)oxy]carbonyl}phenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10675081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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